Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-
Overview
Description
Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- is an organic compound with the molecular formula C24H20N2O4S. It is a complex molecule featuring aromatic rings, ether linkages, and a sulfone group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- typically involves the reaction of 4,4’-dichlorodiphenyl sulfone with 4-aminophenol. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol displaces the chlorine atoms on the sulfone compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The aromatic rings and ether linkages contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-
- Benzenamine, 3,3’-[sulfonylbis(4,1-phenyleneoxy)]bis-
- Benzenamine, 2,2’-[sulfonylbis(3,1-phenyleneoxy)]bis-
Uniqueness
Benzenamine, 2,2’-[sulfonylbis(4,1-phenyleneoxy)]bis- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its stability, reactivity, and ability to form complex structures make it particularly valuable in advanced material synthesis and industrial applications .
Properties
IUPAC Name |
2-[4-[4-(2-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c25-21-5-1-3-7-23(21)29-17-9-13-19(14-10-17)31(27,28)20-15-11-18(12-16-20)30-24-8-4-2-6-22(24)26/h1-16H,25-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYCAYKHNVQCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068740 | |
Record name | Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52338-52-0 | |
Record name | 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52338-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,2'-(sulfonylbis(4,1-phenyleneoxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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